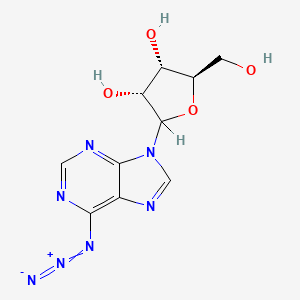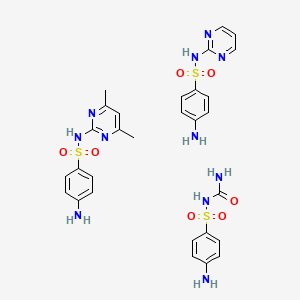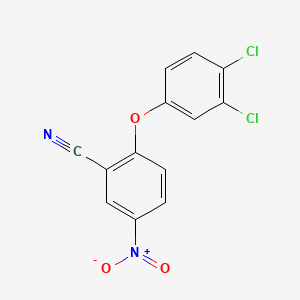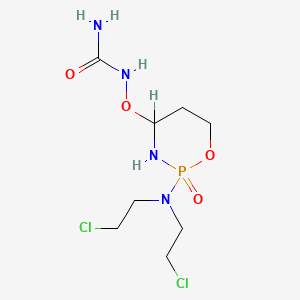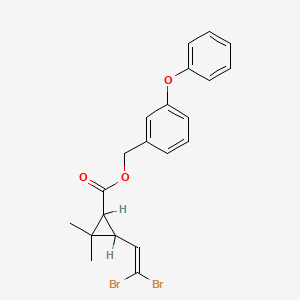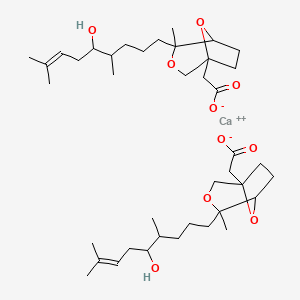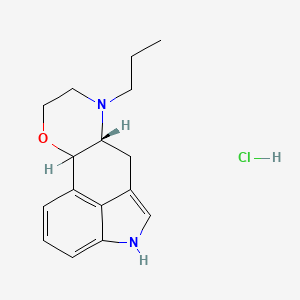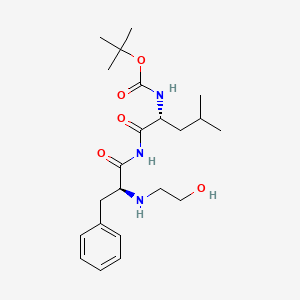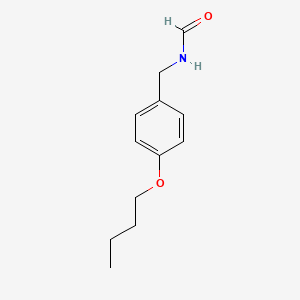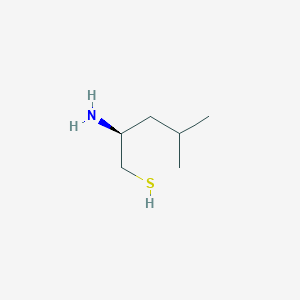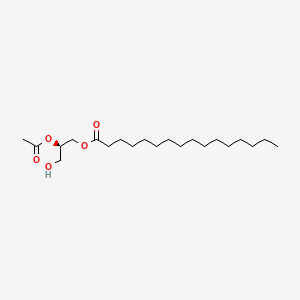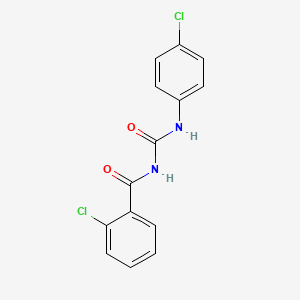
氯苯脲
描述
Chlorbenzuron is a benzoylurea insecticide . It is chemically known as 2-chloro-N-[(chlorophenyl) carbmoyl]benzamide . It has the molecular formula C14H10Cl2N2O2 . It is an odourless white solid .
Molecular Structure Analysis
The molecular structure of Chlorbenzuron is based on its chemical formula C14H10Cl2N2O2 . The molecular weight is 309.147 g/mol .Chemical Reactions Analysis
Chlorbenzuron is stable under normal conditions but can decompose in the presence of alkali or strong acid . It is insoluble in water but soluble in organic solvents like N, n-dimethyl formamide, pyrrole, and acetone .Physical And Chemical Properties Analysis
Chlorbenzuron is an odourless white solid with a melting point of 190-201°C . It is insoluble in water but soluble in certain organic solvents . Its original solubility in acetone is 10g/L .科学研究应用
Application 1: Pesticide Residue Analysis in Agrocybe aegerita Mushrooms
- Summary of the Application: Chlorbenzuron, along with other pesticides, is commonly used in the cultivation of Agrocybe aegerita mushrooms. The study focuses on the residue behaviors and degradation dynamics of these pesticides from field to product processing, and the corresponding risk assessments .
- Methods of Application or Experimental Procedures: A modified QuEChERS sample preparation procedure and UPLC-MS/MS were used to analyze the residual levels of four commonly used pesticides, including Chlorbenzuron, in A. aegerita from field to product processing .
- Results or Outcomes: The field results showed that dissipation of these targeted chemicals was consistent with the first-order kinetics, and the half-life time ranged from 20.4 h to 47.6 h. The terminal residues of the four pesticides at harvest time ranged from 9.81 to 4412.56 μg/kg in raw mushroom. The processing factors (PFs) of clothianidin, diflubenzuron, chlorbenzuron, and pyridaben ranged from 0.119 to 0.808 for the drying process and from 0.191 to 1 for the washing process .
Application 2: Integrated Pest Management in Chive Production
- Summary of the Application: Chlorbenzuron is used in the integrated management of chive gnats (Bradysia odoriphaga Yang & Zhang) in chives. This pest causes significant damage to chive production and has developed resistance to highly toxic chemical insecticides .
- Methods of Application or Experimental Procedures: The study aimed to develop an effective management method against B. odoriphaga larvae, using entomopathogenic nematodes (EPN) with low-toxicity insecticides. The application of EPN with imidacloprid at 1/10 recommended concentration (RC) was studied .
- Results or Outcomes: The application of EPN with imidacloprid at 1/10 RC successfully suppressed larval populations of B. odoriphaga in chive fields, thus significantly increasing the yield of chive .
Application 3: Pesticide Residue Analysis in Crude Pollens
- Summary of the Application: Chlorbenzuron is one of the 54 pesticide residues analyzed in crude pollens. The study was applied to the analysis of 48 crude pollen samples collected from eight provinces of China .
- Methods of Application or Experimental Procedures: A multi-residue method for the determination of 54 pesticide residues in pollens has been developed and validated .
- Results or Outcomes: Of the 54 targeted compounds, 19 pesticides were detected. The major detection rates of each compound were 77.1% for carbendazim, 58.3% for fenpropathrin, 56.3% for chlorpyrifos, 50.0% for fluvalinate, 31.3% for chlorbenzuron, and 29.2% for triadimefon in crude pollen samples .
Application 4: Interference of Glycolysis in Insect Growth
- Summary of the Application: Chlorbenzuron, a type of benzoylphenylureas (BPUs), plays a broad role in insect growth regulators (IGRs), with an inhibitory effect on chitin biosynthesis. The study focuses on how BPUs regulate glycolysis and insect growth .
- Methods of Application or Experimental Procedures: The study investigates the interference of glycolysis in insect growth caused by Chlorbenzuron .
- Results or Outcomes: The specific results or outcomes of this study are not detailed in the available information .
Application 5: Control of Bradysia odoriphaga in Chive Production
- Summary of the Application: Chlorbenzuron is used in the integrated management of chive gnats (Bradysia odoriphaga Yang & Zhang) in chives. This pest causes significant damage to chive production and has developed resistance to highly toxic chemical insecticides .
- Methods of Application or Experimental Procedures: The study aimed to develop an effective management method against B. odoriphaga larvae, using entomopathogenic nematodes (EPN) with low-toxicity insecticides. The application of EPN with imidacloprid at 1/10 recommended concentration (RC) was studied .
- Results or Outcomes: The application of EPN with imidacloprid at 1/10 RC successfully suppressed larval populations of B. odoriphaga in chive fields, thus significantly increasing the yield of chive .
安全和危害
未来方向
属性
IUPAC Name |
2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-9-5-7-10(8-6-9)17-14(20)18-13(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSCQJTUAKNUNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205795 | |
| Record name | 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide | |
CAS RN |
57160-47-1 | |
| Record name | Benzamide, 2-chloro-N-(((4-chlorophenyl)amino)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057160471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Chlorobenzoyl)-3-(4-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00205795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



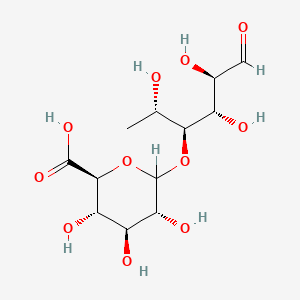
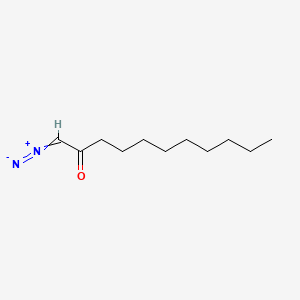
![6-Methoxy-4-methyl-1-(2-methylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1202468.png)
